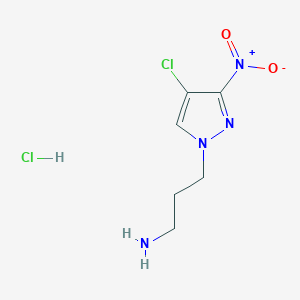

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Description

Chemical Identity and Nomenclature

This compound exhibits a complex molecular structure characterized by multiple functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C₆H₉ClN₄O₂ for the free base form, with a molecular weight of 204.61 grams per mole. The hydrochloride salt form incorporates an additional hydrochloric acid molecule, resulting in enhanced solubility characteristics essential for pharmaceutical applications.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, with the primary amine functionality positioned at the terminal carbon of a three-carbon propyl chain. The pyrazole ring system contains chlorine substitution at the 4-position and nitro group substitution at the 3-position, creating a highly functionalized heterocyclic core. The canonical Simplified Molecular Input Line Entry System representation appears as C(CN)CN1C=C(C(=N1)N+[O-])Cl, providing a standardized method for digital chemical databases to catalog this compound.

The structural complexity of this compound arises from the presence of electron-withdrawing groups, specifically the nitro and chloro substituents, which significantly influence the electronic distribution within the pyrazole ring system. The nitro group at the 3-position creates a region of electron deficiency, while the chlorine atom at the 4-position provides additional electronic modulation through its inductive effects. These substitution patterns contribute to the compound's potential reactivity and biological activity profiles.

The stereochemical considerations for this compound involve the flexibility of the propyl chain connecting the pyrazole ring to the terminal amine group. The rotational freedom around the carbon-carbon and carbon-nitrogen bonds allows for multiple conformational states, each potentially exhibiting different binding affinities for biological targets. The presence of the nitro group introduces additional considerations regarding potential tautomeric forms and resonance structures that may influence the compound's behavior in biological systems.

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical progression of pyrazole chemistry research that gained significant momentum in the early 21st century. Pyrazoles as a class of heterocyclic compounds have attracted substantial attention from medicinal chemists due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The systematic exploration of nitrated pyrazole derivatives began intensifying around 2010, when researchers recognized the potential of introducing nitro groups to enhance the biological activity of pyrazole scaffolds.

The specific synthetic approaches leading to compounds like this compound built upon foundational work in nitro-pyrazole chemistry that emerged during the 2010-2020 period. During this timeframe, researchers developed sophisticated methodologies for introducing nitro groups at specific positions on pyrazole rings while maintaining overall molecular stability. The combination of chloro and nitro substituents on the same pyrazole ring represents an advancement in synthetic methodology that allows for precise electronic tuning of the heterocyclic core.

Research publications from 2018 to 2021 documented significant advances in pyrazole derivative synthesis and biological activities, establishing the foundation for compounds with complex substitution patterns. The development timeline for nitrated pyrazoles during this period demonstrated increasing sophistication in synthetic strategies, with researchers achieving greater control over regioselectivity and functional group compatibility. These advances created the technical foundation necessary for synthesizing compounds like this compound with their intricate combination of functional groups.

The emergence of this specific compound in chemical literature represents the culmination of decades of research into heterocyclic chemistry and medicinal chemistry optimization. The presence of both electron-withdrawing groups and the propylamine chain reflects modern approaches to drug design that seek to balance multiple molecular properties simultaneously. The hydrochloride salt formation represents standard pharmaceutical development practices aimed at improving solubility and stability characteristics for potential therapeutic applications.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its representation of advanced synthetic methodology and its potential for diverse chemical transformations. The compound exemplifies the modern approach to heterocyclic design, where multiple functional groups are strategically positioned to create molecules with enhanced reactivity profiles and biological activity potential. The pyrazole ring system itself represents one of the most important five-membered heterocycles containing nitrogen atoms, offering a versatile platform for pharmaceutical development.

The significance of nitrated pyrazoles in contemporary chemistry extends beyond their individual properties to encompass their role as building blocks for more complex molecular architectures. Research has demonstrated that nitro-substituted pyrazoles serve as excellent precursors for various chemical transformations, including reduction reactions to generate amino derivatives and cyclization reactions to form fused ring systems. The presence of the nitro group at the 3-position in this compound provides opportunities for selective chemical modifications that can lead to diverse derivative compounds with tailored properties.

The chloro substitution at the 4-position adds another dimension to the compound's synthetic utility, as halogenated heterocycles serve as excellent substrates for cross-coupling reactions and nucleophilic substitution processes. This dual functionality of nitro and chloro groups within the same molecule creates a versatile synthetic intermediate capable of undergoing multiple transformation pathways. The strategic positioning of these functional groups allows for selective modifications while preserving the core pyrazole structure.

The propylamine chain attached to the pyrazole ring represents an important structural feature that bridges heterocyclic chemistry with pharmaceutical applications. Primary amines serve as excellent sites for further chemical modification, including acylation, alkylation, and condensation reactions that can introduce additional pharmacophoric elements. The three-carbon spacer between the pyrazole ring and the amine group provides optimal flexibility for molecular recognition while maintaining sufficient rigidity for effective binding interactions.

| Structural Feature | Chemical Significance | Synthetic Utility |

|---|---|---|

| Nitro Group (3-position) | Electron-withdrawing effects | Reduction to amine derivatives |

| Chloro Group (4-position) | Inductive effects and leaving group | Cross-coupling reactions |

| Propylamine Chain | Hydrogen bonding capability | Acylation and alkylation sites |

| Pyrazole Core | Aromaticity and stability | Foundation for ring-fused systems |

The compound's significance in heterocyclic chemistry also stems from its potential role in understanding structure-activity relationships within the pyrazole family. The specific combination of substituents provides researchers with opportunities to investigate how electronic effects, steric factors, and hydrogen bonding capabilities influence biological activity. This knowledge contributes to the broader understanding of heterocyclic chemistry principles and guides the design of future compounds with optimized properties.

Properties

IUPAC Name |

3-(4-chloro-3-nitropyrazol-1-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O2.ClH/c7-5-4-10(3-1-2-8)9-6(5)11(12)13;/h4H,1-3,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPRCMDEPAYOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCCN)[N+](=O)[O-])Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.

Nitration and Chlorination: The pyrazole ring is then subjected to nitration using nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction of Nitro Group: Formation of 3-(4-Chloro-3-amino-1H-pyrazol-1-yl)propan-1-amine hydrochloride.

Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride, exhibit promising antimicrobial properties. A study highlighted that several pyrazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active compounds . This suggests that derivatives of this compound could serve as potential candidates for developing new antimicrobial agents.

Anticancer Potential

The compound's structure allows for modifications that may enhance its anticancer properties. Pyrazole derivatives have been reported to function as cytotoxic agents against various cancer cell lines. The incorporation of different substituents on the pyrazole ring can lead to variations in biological activity, making it a focal point for designing novel anticancer drugs .

Structure Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital in medicinal chemistry. Studies have shown that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For instance, substituents such as chlorine or nitro groups can enhance antimicrobial properties while maintaining acceptable toxicity profiles .

Case Study: Antimicrobial Efficacy

A notable study involved synthesizing a series of pyrazole derivatives, including this compound, which were evaluated for their antimicrobial activity against various strains of bacteria and fungi. The findings revealed that certain derivatives not only inhibited growth but also prevented biofilm formation, highlighting their potential in treating infections associated with biofilm-producing pathogens .

Case Study: Anticancer Activity

Another research effort focused on evaluating the anticancer potential of pyrazole derivatives in vitro against human cancer cell lines. The results indicated that some compounds exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis in targeted cancer cells. This positions this compound as a candidate for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences between the target compound and related pyrazole/heterocyclic derivatives:

Key Comparative Insights

Substituent Effects: The target’s 3-nitro and 4-chloro groups create strong electron-withdrawing effects, increasing acidity at the pyrazole N-H position compared to methyl- or cyano-substituted analogs (e.g., 3a, 3c) . This could enhance stability in acidic environments or influence binding in biological targets. In contrast, 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine () lacks electronegative substituents, resulting in lower polarity and higher lipophilicity .

Heterocycle Variations: Replacing pyrazole with triazole () increases basicity due to the triazole’s aromatic nitrogen arrangement. kinase inhibitors) .

Synthetic Yields and Methods: Pyrazole derivatives in were synthesized with yields of 60–71% using EDCI/HOBt coupling, suggesting similar efficiency could be achievable for the target compound .

Physicochemical Properties: Hydrochloride salts (e.g., target compound, ) generally exhibit higher melting points (e.g., 130–180°C in ) and improved water solubility compared to free bases, critical for formulation . The nitro group in the target compound may confer sensitivity to reduction, necessitating stability studies under storage conditions—a consideration less critical for methyl- or cyano-substituted analogs .

Biological Activity :

- Pyrazole carboxamides () demonstrate antimicrobial activity, likely due to hydrogen bonding with enzyme targets. The target’s nitro group could enhance binding to nitroreductase-expressing pathogens or act as a prodrug trigger .

- Triazole derivatives () are widely used in antifungals (e.g., fluconazole analogs), highlighting how heterocycle choice dictates application .

Biological Activity

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride is a notable compound within the pyrazole class, characterized by its unique structural features, including a chloro and a nitro group on the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 204.61 g/mol. The presence of both chloro and nitro groups contributes to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 204.61 g/mol |

| CAS Number | 1432033-45-8 |

| Biological Classification | Pyrazole Derivative |

The mechanism of action for this compound is primarily attributed to its interaction with specific enzymes or receptors in biological systems. The nitro group can undergo reduction to form an amino group, which may enhance its binding affinity to various biological targets, including enzymes involved in metabolic pathways. The chloro group may facilitate nucleophilic substitution reactions, allowing for diverse modifications that can lead to enhanced biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi.

A comparative study on similar pyrazole derivatives showed that certain compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that this compound may possess comparable antimicrobial efficacy.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazole derivatives, researchers synthesized a series of compounds and tested their efficacy against common pathogens. The study found that derivatives similar to 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amino hydrochloride exhibited significant bactericidal activities, with some showing complete inhibition at concentrations as low as 0.25 μg/mL .

Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of pyrazole-based compounds revealed that certain derivatives could inhibit inflammatory markers effectively. Compounds were tested in vivo using carrageenan-induced edema models, demonstrating significant reductions in paw swelling compared to control groups . This indicates that similar derivatives may provide therapeutic benefits in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated pyrazole precursors. For example, similar compounds are synthesized via nucleophilic substitution or coupling reactions using reagents like cesium carbonate, copper(I) bromide, and cyclopropanamine in solvents such as DMSO at 35–40°C for 2–3 days. Purification often employs chromatography (e.g., ethyl acetate/hexane gradients) . Optimization focuses on temperature control, stoichiometric ratios, and catalyst selection to improve yields (e.g., 17–20% yields reported in analogous syntheses) .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and amine protonation (e.g., δ 8.87–8.33 ppm for pyridyl protons in related compounds) .

- HRMS (ESI) : For molecular weight verification (e.g., m/z 215 [M+H]⁺ in pyrazole analogs) .

- Melting Point Analysis : To assess purity (e.g., 104–107°C ranges in structurally similar hydrochlorides) .

Q. What are the primary chemical properties influencing its stability and solubility?

- Methodological Answer : The hydrochloride salt enhances water solubility but may reduce thermal stability. Nitro and chloro groups increase electrophilicity, requiring storage in anhydrous conditions. Solubility in polar aprotic solvents (e.g., DMSO) is typical for pyrazole derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Discrepancies arise from solvent effects or proton exchange. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., amine tautomerism) .

- 2D NMR (COSY, HSQC) : To correlate ambiguous proton and carbon signals .

- Comparative Analysis : Cross-referencing with analogous compounds (e.g., pyrazole-amine hydrochlorides in and ) .

Q. What computational methods are used to predict reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : To model nitro group reduction pathways or amine protonation states .

- Molecular Docking : For hypothesizing interactions with biological targets (e.g., enzyme active sites in pyrazole-based inhibitors) .

- QSAR Models : Leveraging data from structurally related compounds to predict ADMET properties .

Q. How can reaction yields be improved in large-scale syntheses while minimizing byproducts?

- Methodological Answer :

- Flow Chemistry : Enhances heat/mass transfer for exothermic nitro-substitution steps .

- Catalyst Screening : Transition metals (e.g., CuBr) improve coupling efficiency in pyrazole functionalization .

- In-line Analytics (PAT) : Real-time HPLC/MS monitoring reduces impurities .

Q. What strategies address discrepancies between theoretical and experimental biological activity data?

- Methodological Answer :

- Metabolite Profiling : Identify degradation products (e.g., nitro-reduction to amines) that alter activity .

- Target Engagement Assays : Use SPR or ITC to validate binding affinities .

- Crystallography : Resolve protein-ligand structures to refine docking hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.